

Brilaroxazine Phase III Clinical Trials: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Brilaroxazine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, study design, and methodologies employed in the Phase III clinical trials of **Brilaroxazine** (RP5063) for the treatment of schizophrenia. The information is intended to guide researchers and professionals in understanding the clinical development of this novel neuromodulator.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from the **Brilaroxazine** Phase III clinical trials, primarily the RECOVER and the upcoming RECOVER-2 studies.

Table 1: **Brilaroxazine** Phase III Clinical Trial Dosage Regimens^{[1][2][3][4][5]}

Trial	Dosage Arms	Frequency	Duration	Patient Population
RECOVER	15 mg Brilaroxazine	Once Daily	28 days (double-blind)	Acute Schizophrenia
50 mg Brilaroxazine	Once Daily	28 days (double-blind)	Acute Schizophrenia	
Placebo	Once Daily	28 days (double-blind)	Acute Schizophrenia	
RECOVER (Open-Label Extension)	15 mg, 30 mg, or 50 mg Brilaroxazine (flexible)	Once Daily	52 weeks	Stable Schizophrenia
RECOVER-2	30 mg Brilaroxazine	Once Daily	28 days	Acute Schizophrenia
50 mg Brilaroxazine	Once Daily	28 days	Acute Schizophrenia	
Placebo	Once Daily	28 days	Acute Schizophrenia	

Table 2: Patient Demographics and Enrollment in the RECOVER Trial

Characteristic	Value
Total Enrolled	411
15 mg Brilaroxazine Arm	140
50 mg Brilaroxazine Arm	134
Placebo Arm	137
Age Range	18-65 years
Diagnosis	DSM-5 Diagnosed Schizophrenia
Disease Duration	1-20 years
Baseline PANSS Score	80-120
Baseline CGI-S Score	≥4

II. Experimental Protocols

The following sections detail the methodologies for key experiments conducted in the **Brilaroxazine** Phase III trials, based on publicly available information.

Study Design and Patient Population

The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study. A subsequent open-label extension (OLE) study is ongoing to evaluate long-term safety and tolerability. The upcoming RECOVER-2 trial will also be a randomized, double-blind, placebo-controlled study.

Inclusion Criteria:

- Age 18 to 65 years.
- Diagnosis of schizophrenia according to DSM-5 criteria.
- Acute exacerbation of psychotic symptoms.
- Informed consent provided by the patient or their legally authorized representative.

Exclusion Criteria:

- History of treatment-resistant schizophrenia.
- Certain concurrent medications, including other antipsychotics, monoamine oxidase inhibitors, and strong CYP3A4 inhibitors/inducers.
- Significant unstable medical conditions.

Efficacy and Safety Assessments

a) Positive and Negative Syndrome Scale (PANSS)

- **Objective:** To assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
- **Methodology:** The PANSS is a 30-item rating scale administered by trained and calibrated clinicians. The assessment is conducted through a semi-structured interview with the patient and information from their caregivers. Each item is rated on a 7-point scale, and the total score, as well as subscale scores for positive, negative, and general psychopathology, are calculated. In the RECOVER trial, the primary endpoint was the change in the total PANSS score from baseline to Day 28.

b) Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I)

- **Objective:** To provide a clinician's overall assessment of the severity of the patient's illness and any improvement over time.
- **Methodology:** The CGI-S is a 7-point scale where the clinician rates the severity of the patient's illness at a given time point, considering all available information. The CGI-I is also a 7-point scale where the clinician assesses how much the patient's illness has improved or worsened relative to a baseline state. These assessments are based on the clinician's global impression and are a key secondary endpoint in the trials.

c) Personal and Social Performance (PSP) Scale

- **Objective:** To evaluate the patient's social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive

behaviors.

- Methodology: The PSP is a 100-point single-item rating scale, divided into 10 equal intervals. A trained rater assesses the patient's level of functioning over the preceding month based on an interview with the patient and, if possible, a caregiver.

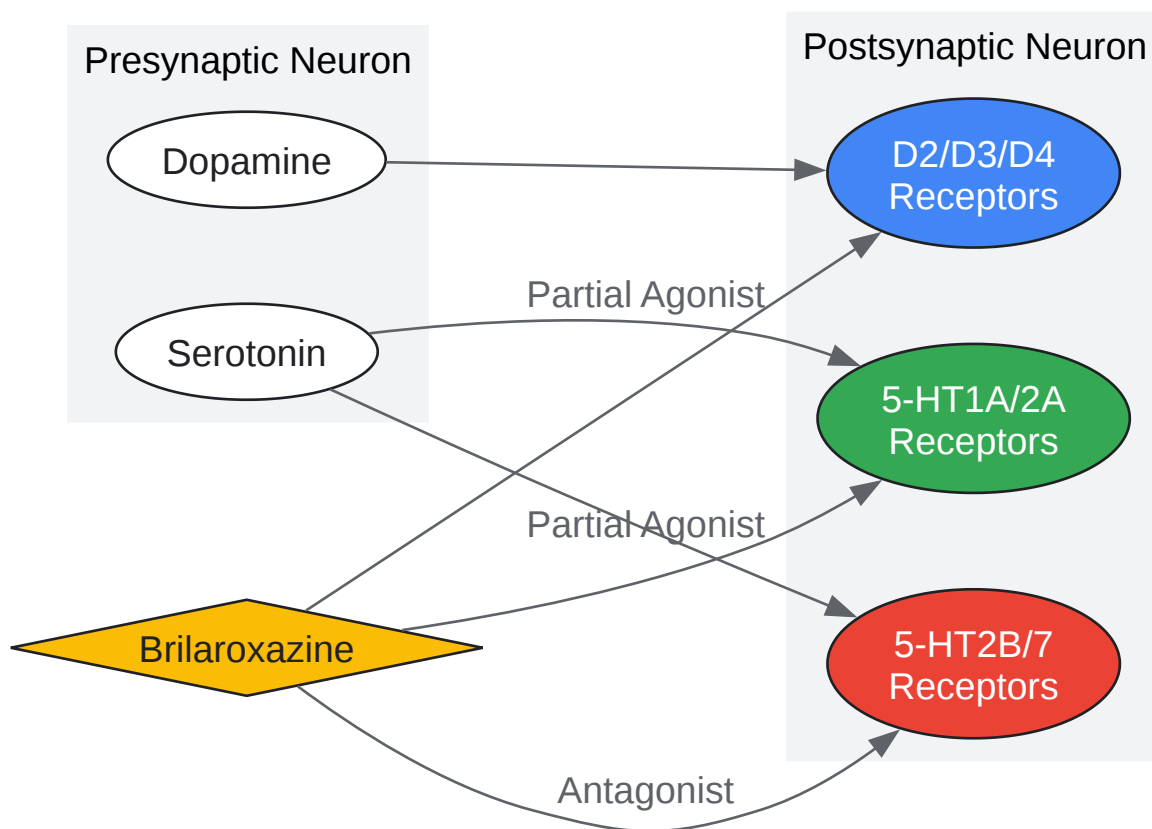
d) Safety Monitoring

- Methodology: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory tests (including metabolic panels and prolactin levels).

III. Signaling Pathways and Experimental Workflows

Brilaroxazine Mechanism of Action

Brilaroxazine is a multimodal neuromodulator that acts as a dopamine-serotonin system stabilizer. Its mechanism involves partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted activity is believed to contribute to its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia while potentially offering a favorable side-effect profile.

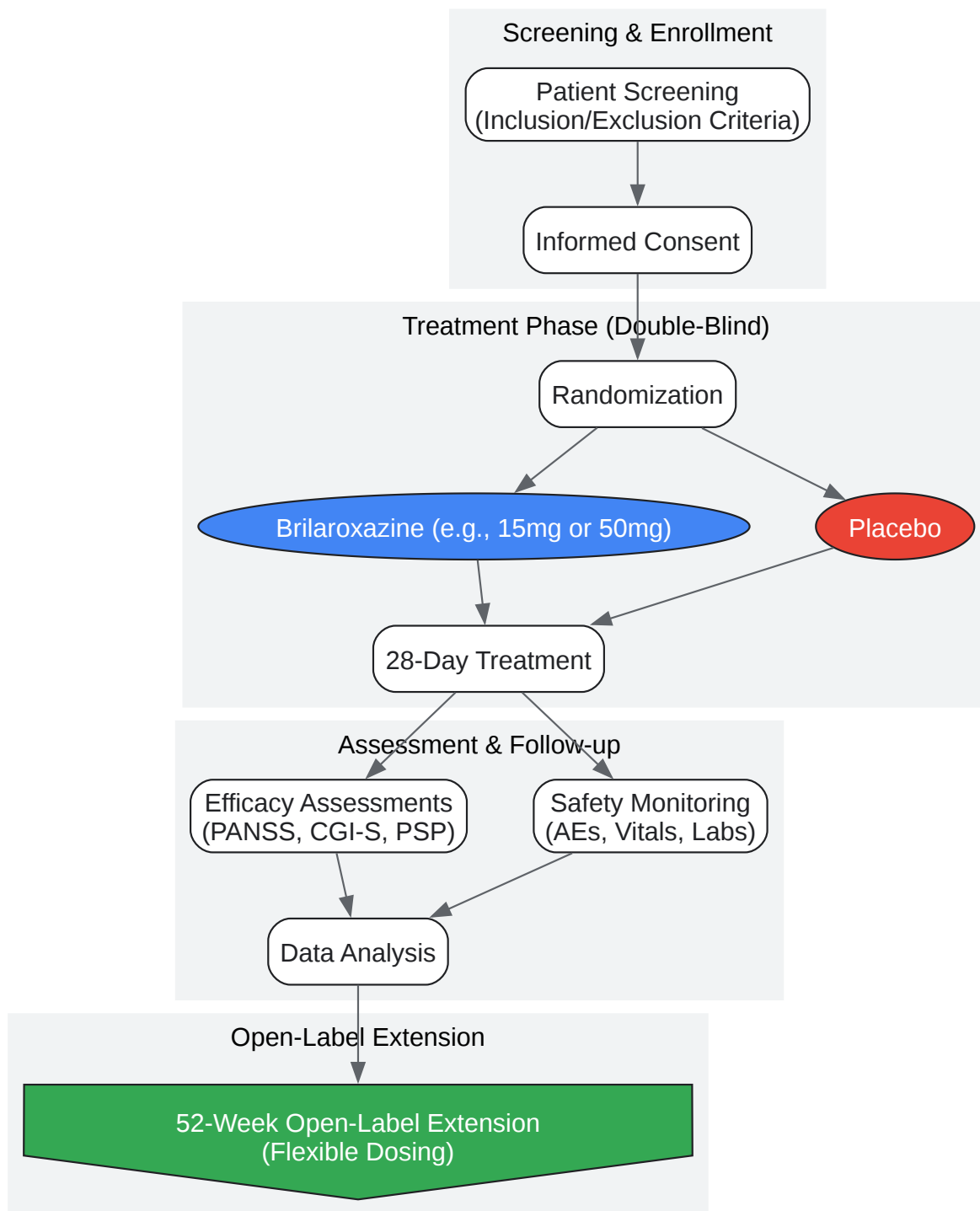


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Caption: **Brilaroxazine**'s multimodal mechanism of action on dopamine and serotonin receptors.

Phase III Clinical Trial Workflow

The workflow for the **Brilaroxazine** Phase III clinical trials follows a standard, rigorous process to ensure patient safety and data integrity.



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Caption: A simplified workflow of the **Brilaroxazine** Phase III clinical trials.

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